molecular formula C6H11NNa2O11S2 B12318801 Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate

Cat. No.: B12318801
M. Wt: 383.3 g/mol
InChI Key: UJRQXYRXQGQVSS-UHFFFAOYSA-L
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Description

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxyl, and sulfonate groups, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the hexane backbone, followed by the introduction of amino and hydroxyl groups through selective functionalization reactions. The sulfonate group is then added using sulfonation reactions under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, primary amines, and substituted sulfonates

Scientific Research Applications

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form strong bonds with these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-({4,5-dihydroxy-3-oxo-6-[(phosphonooxy)methyl]tetrahydro-2H-pyran-2-yl}amino)hexanoic acid
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate

Uniqueness

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility

Properties

IUPAC Name

disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRQXYRXQGQVSS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NNa2O11S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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